
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is a derivative of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist. The compound has a molecular formula of C29H25F7N4O3 and a molecular weight of 610.52 g/mol . It is characterized by the presence of fluorinated biphenyl groups and a triazolone ring structure.
Méthodes De Préparation
The synthesis of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves multiple steps, starting from commercially available precursors. The key synthetic route includes the formation of oxazole rings, which are crucial intermediates . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated biphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated products.
Applications De Recherche Scientifique
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, particularly its binding affinity to NK-1 receptors.
Medicine: As a derivative of Aprepitant, it is investigated for its potential therapeutic effects in treating conditions like chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves its binding to NK-1 receptors, which are involved in the regulation of nausea and vomiting. By antagonizing these receptors, the compound can inhibit the action of substance P, a neuropeptide associated with emesis. This interaction disrupts the signaling pathways that lead to nausea and vomiting, providing therapeutic benefits in clinical settings.
Comparaison Avec Des Composés Similaires
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is unique due to its specific fluorinated biphenyl structure and its high selectivity for NK-1 receptors. Similar compounds include:
Aprepitant: The parent compound, which also targets NK-1 receptors but has a different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK-1 receptor antagonist with a different chemical structure and longer half-life.
These compounds share similar therapeutic applications but differ in their pharmacokinetic properties and chemical structures.
Propriétés
Formule moléculaire |
C29H25F7N4O3 |
|---|---|
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2-fluoro-4-phenylphenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(19-11-20(28(31,32)33)14-21(12-19)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)22-8-7-18(13-23(22)30)17-5-3-2-4-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
Clé InChI |
CECJEEHSZLERNK-RENKICTCSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


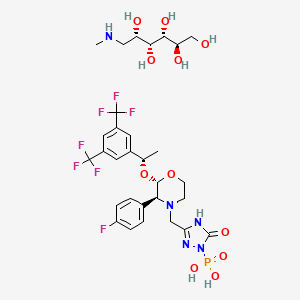

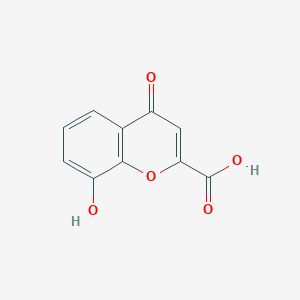
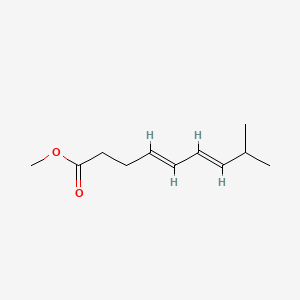
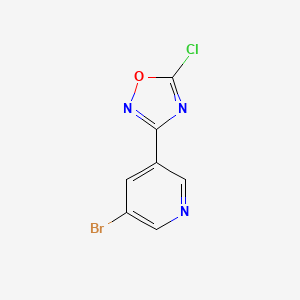



![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
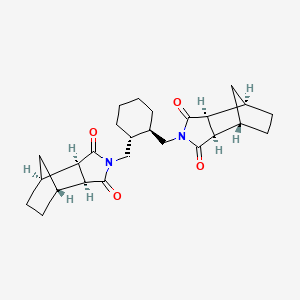
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
